REACTION_CXSMILES
|
CN(C)CCN[C:6]1[N:11]=[C:10]([O:12][C:13]2C3C(=CC=CC=3)C(NC(NC3C=C(C(F)(F)F)C=CC=3OC)=O)=CC=2)[CH:9]=[C:8](C)[N:7]=1.CO[C:43]1[CH:50]=[CH:49][C:46]([CH2:47][NH2:48])=[CH:45][CH:44]=1.C(N(CC)CC)C.C(OCC)(=O)C>CS(C)=O.O>[CH3:13][O:12][C:10]1[CH:9]=[CH:8][N:7]=[C:6]([NH:48][CH2:47][C:46]2[CH:45]=[CH:44][CH:43]=[CH:50][CH:49]=2)[N:11]=1
|
Name
|
(4-Boc-amino-naphthyl)-(2-chloro-6-methyl-pyrimidinyl)-ether
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CN(CCNC1=NC(=CC(=N1)OC1=CC=C(C2=CC=CC=C12)NC(=O)NC1=C(C=CC(=C1)C(F)(F)F)OC)C)C
|
Name
|
|
Quantity
|
0.69 mL
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(CN)C=C1
|
Name
|
|
Quantity
|
0.73 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The tube was sealed
|
Type
|
CUSTOM
|
Details
|
placed into a 95° C.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
WASH
|
Details
|
The aqueous layer was washed twice with EtOAc
|
Type
|
WASH
|
Details
|
washed once with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in dichloromethane
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography on silica gel eluting with EtOAc/hexane
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=NC(=NC=C1)NCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.625 g | |
YIELD: CALCULATEDPERCENTYIELD | 56.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |